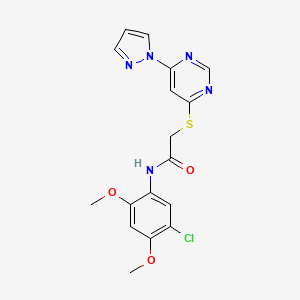
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This compound, in particular, features a cyclohexyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a 1H-1,2,3-triazol-1-yl group and a carboxamide group.
Synthetic Routes and Reaction Conditions:
Click Chemistry: One common synthetic route involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Cycloaddition Reaction: The reaction typically requires a copper(I) catalyst and is performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial-scale production, continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carbonyl groups.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
作用機序
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
It can be inferred from related studies that 1h-1,2,3-triazole analogs exhibit inhibitory potential throughdirect binding with the active site residues of their target enzymes . In the case of Carbonic Anhydrase-II, this binding could disrupt the enzyme’s normal function, leading to the observed inhibitory effects .
Biochemical Pathways
carbon dioxide transport and pH regulation . Inhibition of Carbonic Anhydrase-II could disrupt these processes, potentially leading to a variety of downstream effects .
Result of Action
Similar compounds have been shown to induceapoptosis in certain cell lines
生化学分析
Biochemical Properties
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to exhibit inhibitory potential against the enzyme carbonic anhydrase-II . This interaction is believed to occur through direct binding with the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to induce apoptosis in BT-474 cells . This is evidenced by the inhibition of colony formation in these cells in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site of tubulin . This binding interaction leads to the inhibition of tubulin polymerization, thereby disrupting the microtubule network within the cell .
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry applications. Biology: Triazoles are known for their antimicrobial properties, and this compound may be investigated for its potential use as an antimicrobial agent. Medicine: The compound's biological activity can be explored for drug discovery and development, particularly in the treatment of infections or other diseases. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
類似化合物との比較
1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure but may have different substituents or functional groups.
Pyrrolidine Derivatives: Other pyrrolidine derivatives may have different substituents on the pyrrolidine ring.
Cyclohexyl Compounds: Compounds with cyclohexyl groups attached to different heterocyclic rings.
Uniqueness: The uniqueness of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13(15-11-4-2-1-3-5-11)17-8-6-12(10-17)18-9-7-14-16-18/h7,9,11-12H,1-6,8,10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWHDIDBJLERQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2930537.png)


![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2930545.png)


![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)
![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2930552.png)
![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2930553.png)
![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)
